molecular formula C17H14N4O2S2 B2404721 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1904028-20-1

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2404721
CAS No.: 1904028-20-1
M. Wt: 370.45
InChI Key: XZPMHPJRWJRBRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-Methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core linked via an ethyl group to a benzo[d]thiazole-6-carboxamide moiety. The thieno[2,3-d]pyrimidinone scaffold is known for its role in kinase inhibition (e.g., c-Met) and anti-inflammatory activity, while the benzothiazole carboxamide group is associated with Hsp90 inhibition and anticancer properties .

Properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S2/c1-10-20-16-12(4-7-24-16)17(23)21(10)6-5-18-15(22)11-2-3-13-14(8-11)25-9-19-13/h2-4,7-9H,5-6H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPMHPJRWJRBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide can be achieved through multi-step organic reactions:

  • Thienopyrimidine Formation: : Initially, the thienopyrimidine core is synthesized via a cyclization reaction involving methylation and condensation steps.

  • Side Chain Introduction: : The ethyl side chain is introduced through an alkylation reaction.

  • Benzo[d]thiazole Integration: : This involves the use of benzo[d]thiazole derivatives, which can be linked through amide bond formation.

  • Final Compound Assembly: : The final step includes the formation of the carboxamide linkage, typically employing coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods involve scaling up the laboratory procedures, utilizing automated reactors and precise control systems to ensure reproducibility and yield efficiency. Solvent choice, reaction temperature, and catalyst efficiency are optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

  • Oxidation: : Using agents like potassium permanganate, leading to functional group transformations.

  • Reduction: : Employing hydrogenation catalysts to reduce specific moieties within the molecule.

  • Substitution: : Nucleophilic substitution reactions can modify the side chains or functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Palladium on carbon (Pd/C), sodium borohydride.

  • Substitution Reagents: : Halides, nucleophiles like thiols or amines.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of secondary amines.

  • Substitution: : Introduction of various functional groups leading to derivative compounds.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research indicates that compounds with thieno[2,3-d]pyrimidine scaffolds exhibit promising anticancer properties. These compounds often act by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, derivatives of thieno[2,3-d]pyrimidines have demonstrated inhibitory effects on vascular endothelial growth factor receptor (VEGFR-2), a critical target in cancer therapy. This inhibition can lead to reduced tumor growth and metastasis.

Case Studies
A study published in 2022 highlighted the antiproliferative effects of novel fused thiophene derivatives that inhibit both VEGFR-2 and AKT pathways, inducing apoptosis in liver cancer cells . Another research effort focused on the synthesis of amide derivatives from thieno[2,3-d]pyrimidin-4(3H)-one, revealing that several compounds exhibited significant anti-cancer activity compared to standard treatments .

Antimicrobial Properties

Efficacy Against Pathogens
The antimicrobial activity of thieno[2,3-d]pyrimidine derivatives has been explored extensively. For example, a study synthesized derivatives that showed superior antimicrobial activity compared to traditional antibiotics like Streptomycin. The mechanism involved binding to the active site of ribosomal RNA, inhibiting bacterial protein synthesis .

Research Findings
In vitro assays demonstrated that certain derivatives not only inhibited bacterial growth but also displayed effective binding affinity towards target enzymes involved in bacterial resistance mechanisms. This suggests potential for developing new classes of antibiotics based on this scaffold.

Acetylcholinesterase Inhibition

Role in Neurodegenerative Diseases
Acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds containing the thieno[2,3-d]pyrimidine structure have shown promising results in inhibiting acetylcholinesterase activity. This inhibition helps increase acetylcholine levels, thereby improving cognitive functions.

Experimental Evidence
A study focused on synthesizing compounds based on thiazole and coumarin cores reported significant acetylcholinesterase inhibitory activities with IC50 values as low as 2.7 µM for some derivatives . Molecular docking studies further elucidated the binding interactions between these compounds and the enzyme's active site.

Summary Table of Applications

ApplicationMechanism/TargetKey Findings/Studies
AnticancerInhibition of VEGFR-2 and AKTSignificant antiproliferative effects observed
AntimicrobialBinding to ribosomal RNASuperior activity compared to Streptomycin reported
Acetylcholinesterase InhibitionIncrease in acetylcholine levelsIC50 values as low as 2.7 µM for some derivatives

Mechanism of Action

Conclusion

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a versatile compound with a broad spectrum of applications in scientific research. Its unique structure enables it to participate in diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Biological Activity

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core linked to a benzo[d]thiazole moiety, which is significant for its biological properties. The presence of multiple functional groups enhances its interaction with various biological targets.

PropertyValue
Molecular Weight311.4 g/mol
XLogP3-AA2.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2

Research indicates that the thieno[2,3-d]pyrimidine structure can interact with enzymes and receptors involved in critical biological pathways. The compound's mechanism of action may include:

  • Inhibition of Enzymes: Similar compounds have shown inhibitory activity against key enzymes involved in cancer and infectious diseases.
  • Modulation of Signaling Pathways: The compound may alter signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thienopyrimidine derivatives. For instance, derivatives similar to this compound have been shown to inhibit cancer cell proliferation through mechanisms such as:

  • Cell Cycle Arrest: Compounds induce S phase arrest in cancer cells, leading to apoptosis.
  • Kinase Inhibition: Some derivatives inhibit kinases like VEGFR-2 and AKT, crucial for tumor growth and survival .

Antimicrobial Activity

Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Research on related compounds suggests:

  • Activity Against Plasmodium falciparum: Certain derivatives exhibit significant antiplasmodial activity, reducing parasitemia in infected models .
  • Broad-Spectrum Antimicrobial Potential: Some studies indicate effectiveness against various bacterial strains.

Case Studies

  • Anticancer Screening:
    A study evaluated the in vitro anticancer activity of thienopyrimidine derivatives against human breast cancer cell lines (MCF7). Results indicated that specific substitutions on the thienopyrimidine core enhanced cytotoxicity, with IC50 values as low as 3.105 μM .
  • Antimalarial Activity:
    In another study, thienopyrimidine derivatives were tested against P. falciparum using a luciferase-based viability assay. Compounds demonstrated a significant reduction in parasite viability at concentrations around 3 µM .

Comparative Analysis

Comparing this compound with similar compounds reveals unique attributes that may enhance its biological efficacy:

CompoundKey ActivityIC50 Value
Compound AAnticancer3.105 μM
Compound BAntimalarial0.563 μg/mL
This compoundPotentially broad-spectrum activityTBD

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its fusion of two pharmacologically relevant heterocycles. Below is a comparison with structurally related derivatives:

Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents/Modifications Biological Activity Reference
Target Compound Thieno[2,3-d]pyrimidinone + benzothiazole 2-Methyl-4-oxo, ethyl linker, benzothiazole-6-carboxamide Inferred: Kinase/Hsp90 inhibition -
Benzothieno[3,2-d]pyrimidinones (Compounds 1–11) Benzothieno[3,2-d]pyrimidinone Sulfonamide thio-derivatives COX-2 inhibition, anti-inflammatory
Benzothiazole-6-carboxamides (8l, 8m, 8n) Benzothiazole-6-carboxamide Piperidine derivatives (e.g., 4-hydroxypiperidin-1-yl) Hsp90 inhibition
Thieno[2,3-d]pyrimidines (e.g., c-Met inhibitors) Thieno[2,3-d]pyrimidine Varied substituents (e.g., furopyrimidine) c-Met kinase inhibition

Key Observations :

  • The thieno[2,3-d]pyrimidinone core in the target compound is structurally analogous to anti-inflammatory benzothieno[3,2-d]pyrimidinones and kinase-targeting thieno[2,3-d]pyrimidines .
  • The benzothiazole-6-carboxamide group aligns with Hsp90 inhibitors (e.g., 8l, 8m) but differs in substitution patterns .
  • The ethyl linker may enhance solubility or modulate target binding compared to direct conjugation in other derivatives.
Physicochemical Data

While direct data for the target compound are lacking, analogs provide insights:

  • Purity : Related compounds exhibit high purity (96–99.9%) via HPLC, suggesting rigorous purification protocols .
  • Optical Activity : Chiral analogs (e.g., compound 7t: [α]D +24.8; 7u: [α]D -59.5) highlight the importance of stereochemistry in activity .
Anti-Inflammatory Potential

Benzothieno[3,2-d]pyrimidinones () suppress COX-2, iNOS, and ICAM-1 expression in inflamed cells . The target compound’s thienopyrimidinone core may share this mechanism but lacks the sulfonamide group critical for COX-2 inhibition in derivatives.

Kinase Inhibition

Thieno[2,3-d]pyrimidines () inhibit c-Met kinase, a target in cancer therapy . The ethyl-benzothiazole carboxamide substituent in the target compound may enhance selectivity or potency compared to simpler analogs.

Hsp90 Inhibition

Benzothiazole-6-carboxamides (e.g., 8l, 8m) bind Hsp90’s C-terminal domain, disrupting oncogenic protein folding . The target compound’s benzothiazole group may retain this activity, while the thienopyrimidinone moiety could introduce dual-target functionality.

Contradictions and Limitations

  • Structural-Activity Discrepancies : Despite structural similarities, substituent variations (e.g., sulfonamide vs. carboxamide) lead to divergent biological targets (COX-2 vs. Hsp90) .
  • Lack of Direct Data : The target compound’s synthesis, purity, and activity are inferred from analogs; experimental validation is needed.

Q & A

Q. What are the optimal synthetic routes for N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:
  • Step 1 : Condensation of thieno[2,3-d]pyrimidinone derivatives with ethylenediamine derivatives under reflux conditions (e.g., ethanol or THF at 170–210°C) to form the thienopyrimidine-ethylamine intermediate .
  • Step 2 : Coupling the intermediate with benzo[d]thiazole-6-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Key Optimization : Reaction yields (60–93%) depend on solvent choice, temperature, and substituent effects. For example, halogenated aryl groups (e.g., 2-chloro-6-fluorophenyl) may require prolonged heating (230°C) for cyclization .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction confirms the thieno[2,3-d]pyrimidinone core and benzo[d]thiazole orientation. Intermolecular interactions (e.g., hydrogen bonds between carbonyl groups and DMF solvent molecules) stabilize the crystal lattice .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Distinct signals for the methyl group (δ ~2.5 ppm), ethyl linker (δ ~3.8–4.2 ppm), and aromatic protons (δ ~7.5–8.3 ppm) .
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S-C vibrations) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :
  • Anticancer Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare IC₅₀ values with reference drugs like doxorubicin .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via disk diffusion, with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can low synthetic yields (<40%) for halogen-substituted analogs be addressed?

  • Methodological Answer :
  • Catalytic Optimization : Introduce Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for halogenated intermediates to improve regioselectivity .
  • Solvent Effects : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of halogenated precursors .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 30 minutes at 150°C) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Reproducibility : Validate assays in triplicate using independent compound batches.
  • Structural Confirmation : Ensure impurities (e.g., unreacted starting materials) are excluded via HPLC (≥95% purity) .
  • Mechanistic Studies : Use molecular docking to correlate activity with target binding (e.g., kinase inhibition) and compare with structural analogs .

Q. What computational strategies predict metabolic stability of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use software like Schrödinger’s QikProp to calculate logP (~3.2), PSA (~90 Ų), and CYP450 inhibition profiles .
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., oxidation of the ethyl linker) via density functional theory (DFT) .

Q. How to design derivatives for improved solubility without compromising activity?

  • Methodological Answer :
  • Hydrophilic Substituents : Introduce polar groups (e.g., -OH, -SO₃H) at the benzo[d]thiazole 6-position.
  • Prodrug Strategy : Convert the carboxamide to a methyl ester for enhanced bioavailability, with in situ hydrolysis .
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve aqueous solubility via hydrogen-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.